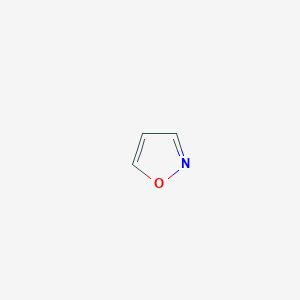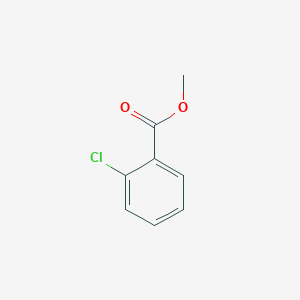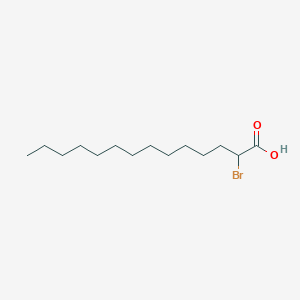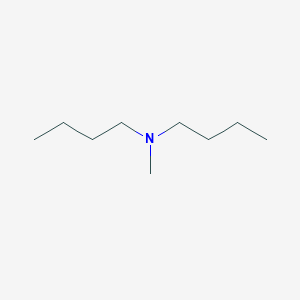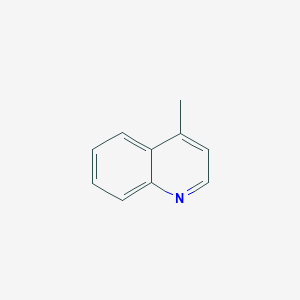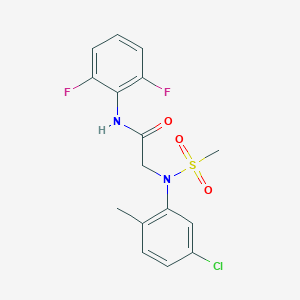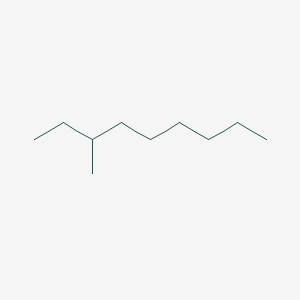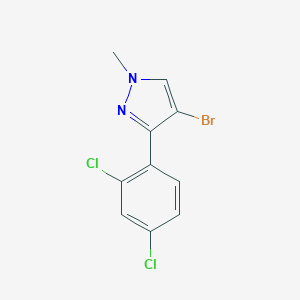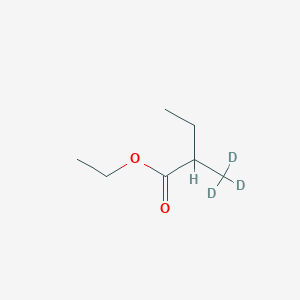
2-(三氘甲基)丁酸乙酯
描述
Ethyl 2-(trideuteriomethyl)butanoate is not directly mentioned in the provided papers. However, we can infer some information based on related compounds. For instance, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate is a compound that was synthesized and structurally characterized, indicating that similar ethyl butanoate derivatives are of interest in chemical research for their potential applications and properties .
Synthesis Analysis
The synthesis of ethyl 2-(trideuteriomethyl)butanoate is not described in the provided papers. However, the synthesis of a related compound, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate, involved a reaction under reflux conditions, which suggests that the synthesis of ethyl butanoate derivatives might involve similar conditions such as heating and the use of a solvent .
Molecular Structure Analysis
While the molecular structure of Ethyl 2-(trideuteriomethyl)butanoate is not analyzed in the provided papers, the structure of a related compound was determined using techniques such as IR, 1H-NMR, mass spectrometry, and X-ray crystallography . These techniques are crucial for confirming the structure of organic compounds and could likely be applied to the analysis of Ethyl 2-(trideuteriomethyl)butanoate.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions specifically involving Ethyl 2-(trideuteriomethyl)butanoate. However, the paper on ethyl ethers and deuteriomethyl ethers of hydroxychlorobiphenyls suggests that deuterated compounds can be used in the study of metabolites and may undergo specific reactions that help in the identification and structure elucidation of these metabolites .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(trideuteriomethyl)butanoate are not directly reported in the provided papers. However, the study on the densities and volumetric properties of binary mixtures including ethyl acrylate and various alcohols provides insight into how the physical properties of similar ethyl esters might behave in mixtures, which could be relevant for understanding the properties of Ethyl 2-(trideuteriomethyl)butanoate .
科学研究应用
在土壤和地下水中的生物降解和归趋
2-(三氘甲基)丁酸乙酯,也称为叔丁基乙醚 (ETBE),用于汽油中以减少废气排放并保持高辛烷值。其在土壤和地下水中的生物降解和归趋已得到广泛研究。土壤和地下水中的微生物可以通过单加氧酶酶对乙氧基碳进行羟基化,主要以好氧方式降解 ETBE。该过程导致形成各种中间体,包括乙醛、叔丁酸乙酸酯 (TBAc)、叔丁醇 (TBA) 和 2-羟基异丁酸 (2-HIBA)。像碳氢化合物这样的共污染物的存在会影响 ETBE 的好氧生物降解,要么通过优先代谢来限制它,要么通过共代谢来增强它 (Thornton 等人, 2020)。
毒理学综述
虽然 ETBE 用于减少有害排放,但其对人体接触的可能性和随后的毒理学效应令人担忧。吸入是主要的接触方式,导致其在全身的滞留和分布。ETBE 代谢为 TBA 和乙醛,进一步代谢导致形成 2-甲基-1,2-丙二醇和 2-羟基异丁酸,它们是暴露个体尿液中发现的主要代谢物。尽管毒性低,但有证据表明 ETBE 在特定暴露条件下会影响大鼠的肾脏并在小鼠的肝脏中诱导小叶中心性坏死。然而,ETBE 似乎对生殖、发育或遗传物质没有具体影响 (Mcgregor, 2007)。
生殖和发育毒性
专注于 ETBE 的发育和生殖毒性 (DART) 的研究表明,在没有其他全身毒性表现的情况下,它对生殖或胚胎发育没有选择性毒性。这是基于符合 GLP 的研究和其他重复剂量全身毒理学研究,这些研究对啮齿动物施用 ETBE 最长达 180 天。这些研究还研究了主要 ETBE 代谢物叔丁醇的 DART 潜力,并且没有发现对生殖系统有针对性的影响,也没有发现对兔子的胚胎发育影响。然而,与 ETBE 暴露相关的早期大鼠幼崽死亡没有显示出明确的剂量反应关系,并且主要归因于胎仔全部死亡,有母体忽视或发病的证据 (Peyster, 2010)。
作用机制
Target of Action
Ethyl 2-(trideuteriomethyl)butanoate is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known to have wide occurrence in nature and important commercial uses . .
Mode of Action
The mode of action of esters, including Ethyl 2-(trideuteriomethyl)butanoate, typically involves hydrolysis under acidic or basic conditions . This process results in the formation of an alcohol and an acid from the ester
Biochemical Pathways
Esters like Ethyl 2-(trideuteriomethyl)butanoate can participate in various biochemical pathways. They can undergo reactions with Grignard reagents, leading to the formation of tertiary alcohols . .
Pharmacokinetics
As an ester, it is expected to be metabolized in the body through ester hydrolysis, a common metabolic pathway for esters
Result of Action
As an ester, it is known to have characteristic aromas and flavors , which could potentially influence sensory perception at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of Ethyl 2-(trideuteriomethyl)butanoate can be influenced by various environmental factors. For instance, esters are known to be susceptible to hydrolysis in the presence of water and certain pH conditions . .
安全和危害
属性
IUPAC Name |
ethyl 2-(trideuteriomethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXQFHJMCTLF-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(trideuteriomethyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



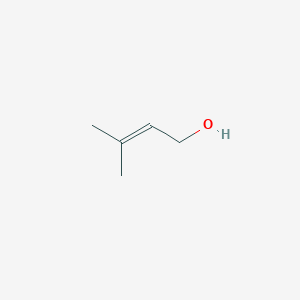
![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)
